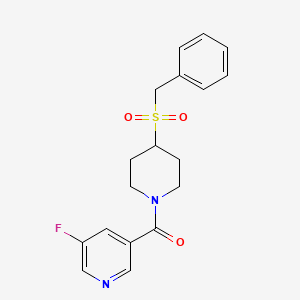

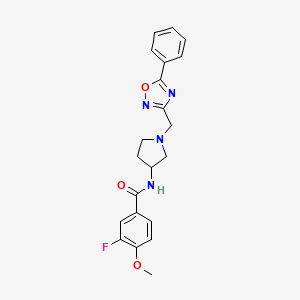

![molecular formula C18H14N2O4S2 B3004532 2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 296266-31-4](/img/structure/B3004532.png)

2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide" is a derivative of thiazolidinone, a class of heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. Thiazolidinone derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of substituted benzohydrazides with various reagents. For instance, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides can be synthesized by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly nature and high yields . Similarly, other derivatives can be prepared by reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, or substituted thioureas in absolute ethanol .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can be substituted at various positions to yield different derivatives. The structure of these compounds can be confirmed using techniques such as IR, (1)H-NMR, and mass spectral data . Additionally, X-ray crystallography can provide detailed insights into the crystal structure, as demonstrated by the characterization of a related compound, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including condensation with aldehydes, ketones, and other reagents to form new compounds with potential biological activities. For example, isoxazoline derivatives can be synthesized from aromatic ketones and aldehydes, which can then be further reacted with formaldehyde and benzocaine or sulphanilamide to yield novel compounds with anti-tubercular activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazolidinone ring. Electron-donating groups like hydroxyl, amino, and methoxy are reported to enhance antimicrobial activity, while electron-withdrawing groups tend to decrease activity . Theoretical calculations, such as density functional theory (DFT) and semi-empirical methods, can predict properties like vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, and non-linear optical properties, which are crucial for understanding the behavior of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

This compound is synthesized through a series of chemical reactions, starting from 2-hydroxy benzoic acid hydrazide and undergoing condensation and cyclocondensation processes. The resultant compounds show promise in antibacterial and antifungal activities. The studies focus on the synthesis procedures and the biological activity of these synthesized compounds (Patel & Patel, 2010).

Green Chemistry Approach in Synthesis

A green chemistry approach was employed in synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including the compound . This process emphasizes the use of water as a reaction medium, adhering to principles of green chemistry and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).

Hetero-Diels–Alder Reactions

The compound is involved in hetero-Diels–Alder reactions, contributing to the synthesis of various derivatives. These reactions are significant in the field of organic chemistry, providing a pathway for creating complex molecules with potential biological activities (Velikorodov, Shustova, & Kovalev, 2017).

Potential as Antihyperglycemic Agents

Derivatives of this compound have been studied for their potential as antihyperglycemic agents, indicating their relevance in the search for new treatments for diabetes mellitus (Nomura et al., 1999).

Antifungal Agent Synthesis

There has been research into synthesizing derivatives of the compound as potential antifungal agents. These studies delve into various chemical modifications to enhance the antifungal properties of these compounds (Narayana et al., 2004).

Crystal Structure and Biological Studies

The crystal structure of derivatives, including benzamide ones, has been studied alongside their biological activities like antioxidant and antibacterial properties. These studies contribute to understanding the molecular structure and potential applications in medicine (Karanth et al., 2019).

Photochemical and Photophysical Properties

Studies on derivatives of this compound have explored their photochemical and photophysical properties, particularly in the context of photodynamic therapy for cancer treatment. These studies highlight the potential of these compounds in medical applications related to light-based therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Activities

Several derivatives have been evaluated for their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents. This research contributes to the ongoing search for new and effective antimicrobial substances (Desai, Dodiya, & Shihora, 2011).

Propiedades

IUPAC Name |

2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S2/c1-24-12-8-6-11(7-9-12)10-15-17(23)20(18(25)26-15)19-16(22)13-4-2-3-5-14(13)21/h2-10,21H,1H3,(H,19,22)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKPRIGVHJKLFU-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3004451.png)

![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/no-structure.png)

![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)